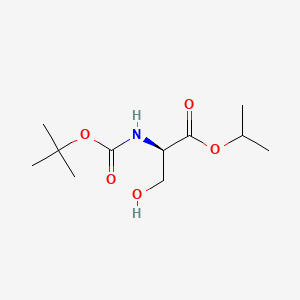

(R)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a chiral compound often used in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed to protect amine functionalities during chemical reactions. The presence of the hydroxyl group and the chiral center makes it a valuable intermediate in the synthesis of various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves the following steps:

-

Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

-

Esterification: : The hydroxyl group is esterified using isopropyl alcohol in the presence of an acid catalyst. This step ensures the formation of the isopropyl ester.

-

Chiral Resolution: : The chiral center is introduced or resolved using chiral catalysts or chiral resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Reduction: : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution: : The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed using acids like trifluoroacetic acid (TFA), and the free amine can then react with various electrophiles.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, in dichloromethane.

Reduction: LiAlH4 in dry ether.

Substitution: TFA in dichloromethane or HCl in methanol.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted amines depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, ®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. The Boc-protected amino group allows for selective deprotection and subsequent functionalization.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its chiral center is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Industry

In the chemical industry, this compound is used in the production of fine chemicals and as a building block for various synthetic processes.

Mecanismo De Acción

The mechanism of action of ®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate involves its role as an intermediate in chemical reactions. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.

Comparación Con Compuestos Similares

Similar Compounds

- ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

- ®-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid

Uniqueness

®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is unique due to its specific ester group and chiral center, which provide distinct reactivity and selectivity in synthetic applications. Compared to similar compounds, its isopropyl ester offers different steric and electronic properties, influencing its behavior in chemical reactions and biological systems.

Actividad Biológica

(R)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, also known as Boc-D-Ser-OiPr, is a chiral compound widely utilized in organic synthesis and pharmaceutical research due to its unique structural properties. This compound features a tert-butoxycarbonyl (Boc) protecting group that is essential for protecting amine functionalities during chemical reactions. Its biological activity is primarily linked to its role as an intermediate in the synthesis of various bioactive molecules and its applications in studying enzyme mechanisms and protein-ligand interactions.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₂₁NO₅

- CAS Number : 1253690-13-9

- Molecular Weight : 231.29 g/mol

The presence of the hydroxyl group and the chiral center makes this compound valuable in synthesizing enantiomerically pure compounds, which are crucial for the development of active pharmaceutical ingredients (APIs).

This compound acts primarily as a protecting group for amino functions in peptide synthesis. Its mode of action involves:

- Protection of Amino Groups : The Boc group allows selective deprotection, facilitating subsequent functionalization of other groups within the molecule.

- Synthesis Pathways : It influences the synthesis pathways of multifunctional targets, particularly peptides, by enabling selective reactions on other functional groups.

Enzyme Mechanisms and Protein-Ligand Interactions

Research indicates that this compound is instrumental in studying enzyme mechanisms due to its ability to selectively protect functional groups without interfering with other reactive sites. This selectivity is crucial for understanding protein-ligand interactions and enzyme catalysis.

Pharmaceutical Research

In pharmaceutical contexts, this compound is used in the development of drugs targeting various diseases. Its chiral nature is essential for synthesizing enantiomerically pure APIs, which often exhibit distinct biological activities based on their stereochemistry.

Case Studies and Research Findings

- Synthesis of Bioactive Molecules :

- Cardioprotective Effects :

- Synthetic Methodologies :

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Mechanism Studies | Used to explore enzyme mechanisms due to selective protection of amino groups. |

| Drug Development | Essential for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). |

| Cardioprotective Potential | Related compounds show protective effects against myocardial injury; further studies needed. |

| Synthetic Applications | Valuable in producing complex bioactive molecules and chiral β-amino acids for medicinal chemistry. |

Propiedades

IUPAC Name |

propan-2-yl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-7(2)16-9(14)8(6-13)12-10(15)17-11(3,4)5/h7-8,13H,6H2,1-5H3,(H,12,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVURMCPIMAXTNA-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H](CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.